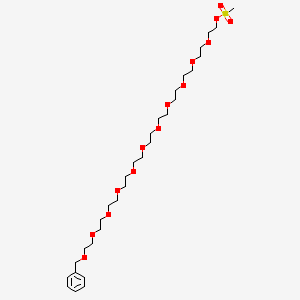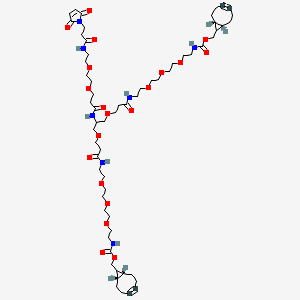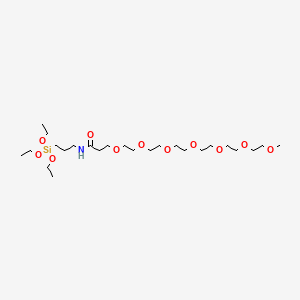
I-Bet282E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
I-Bet282E is a novel bromodomain and extra terminal domain (BET) protein inhibitor. It is a pan-inhibitor of all eight BET bromodomains, showing selectivity over other representative bromodomain-containing proteins. The compound has shown promise in clinical progression, particularly in oncology and immuno-inflammatory areas .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of I-Bet282E involves the optimization of the in vivo tool molecule I-Bet151. The structure and properties of I-Bet151 were modified to develop this compound, which has suitable characteristics for clinical studies .
Chemical Reactions Analysis
Types of Reactions: I-Bet282E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its efficacy .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are crucial for further research and development of the compound .
Scientific Research Applications
I-Bet282E has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the functions of BET proteins. In biology and medicine, this compound is being investigated for its potential therapeutic effects in oncology and immuno-inflammatory diseases. The compound’s ability to inhibit BET proteins makes it a valuable candidate for drug development .
Mechanism of Action
I-Bet282E exerts its effects by inhibiting the interaction of BET proteins with acetylated lysine residues. This inhibition disrupts the transcriptional regulation, chromatin remodeling, and other cellular processes mediated by BET proteins. The molecular targets of this compound include BRD2, BRD3, BRD4, and BRDT, which are members of the BET family .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to I-Bet282E include I-Bet151, JQ1, and OTX015. These compounds also target BET proteins and have shown potential in clinical studies .
Uniqueness of this compound: this compound is unique due to its optimized structure and properties, making it suitable for clinical progression. The compound’s selectivity for BET bromodomains and its ability to inhibit multiple BET proteins distinguish it from other similar compounds .
Properties
Molecular Formula |
C26H34N4O7S |
|---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
methanesulfonic acid;4-[8-methoxy-1-[(2R)-1-methoxypropan-2-yl]-2-(oxan-4-yl)imidazo[4,5-c]quinolin-7-yl]-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C25H30N4O4.CH4O3S/c1-14(13-30-4)29-24-18-11-22(31-5)19(23-15(2)28-33-16(23)3)10-20(18)26-12-21(24)27-25(29)17-6-8-32-9-7-17;1-5(2,3)4/h10-12,14,17H,6-9,13H2,1-5H3;1H3,(H,2,3,4)/t14-;/m1./s1 |
InChI Key |
RNDJPURPXAOCHW-PFEQFJNWSA-N |
Isomeric SMILES |
CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=N4)C5CCOCC5)[C@H](C)COC)OC.CS(=O)(=O)O |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=N4)C5CCOCC5)C(C)COC)OC.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B11930951.png)




![5-Amino-8-(diaminomethylideneamino)-2-[(4-hydroxyphenyl)methyl]-4-oxooctanoic acid;sulfuric acid](/img/structure/B11930980.png)




![6-[(S)-hydroxy(phenyl)methyl]-2-N-methyl-4-N-[(1S,2S)-2-methylcyclopropyl]pyridine-2,4-dicarboxamide](/img/structure/B11931004.png)


![[1-[1-(4-Propan-2-ylcyclohexyl)piperidin-4-yl]indol-3-yl]methanamine](/img/structure/B11931021.png)
